Methyl dicyclohexylborinate Methyl dicyclohexylborinate
Brand Name: Vulcanchem
CAS No.: 32705-46-7
VCID: VC18970683
InChI: InChI=1S/C13H25BO/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3
SMILES:
Molecular Formula: C13H25BO
Molecular Weight: 208.15 g/mol

Methyl dicyclohexylborinate

CAS No.: 32705-46-7

Cat. No.: VC18970683

Molecular Formula: C13H25BO

Molecular Weight: 208.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl dicyclohexylborinate - 32705-46-7

Specification

CAS No. 32705-46-7
Molecular Formula C13H25BO
Molecular Weight 208.15 g/mol
IUPAC Name dicyclohexyl(methoxy)borane
Standard InChI InChI=1S/C13H25BO/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3
Standard InChI Key PTLDWMOYTRJNMF-UHFFFAOYSA-N
Canonical SMILES B(C1CCCCC1)(C2CCCCC2)OC

Introduction

Synthesis and Purification

Preparation via Methanolysis

Methyl dicyclohexylborinate is synthesized through the methanolysis of trialkylboranes. In a representative procedure, triethylborane undergoes reaction with methanol in the presence of pivalic acid as a catalyst. This method ensures high yields and purity, with distillation serving as the primary purification step (e.g., boiling point: ~75–76°C at 1 mmHg for analogous methyl di(n-hexyl)borinate) .

Steric Considerations in Synthesis

Physicochemical Properties

Thermal Behavior

Thermogravimetric analysis (TGA) of related borinates suggests decomposition temperatures exceeding 200°C, though specific data for methyl dicyclohexylborinate require further study. Its steric bulk likely enhances thermal stability compared to linear alkyl analogs .

Applications in Polymer Chemistry

Role in Poly(cyclodiborazane) Synthesis

In polymer chemistry, methyl dicyclohexylborinate serves as a monomer in reactions with bis(silylimine)s. Unlike methyl di(n-hexyl)borinate or methyl diethylborinate—which form high-molecular-weight poly(cyclodiborazane)s—the cyclohexyl derivative’s steric bulk prevents polymer formation. Instead, it stabilizes monomeric iminoboranes (Table 1) .

Table 1: Outcomes of Bis(silylimine) Reactions with Methyl Dialkylborinates

Borinate UsedProduct TypeMolecular Weight (Da)Solubility Post-Reaction
2b (n-hexyl)Polymer (3ab)10,700Soluble in hot THF
2c (ethyl)Polymer (3ac)5,900Partially soluble
2d (cyclohexyl)Monomer (6a/6b)<1,000Insoluble

Mechanistic Insights

The inability to form polymers arises from hindered cycloaddition of iminoborane intermediates. Computational studies suggest that the cyclohexyl groups raise the activation energy for ring closure, favoring monomer isolation over chain propagation .

Comparative Reactivity with Other Borates

Catalytic Applications

While not directly cited in catalytic studies within the provided sources, analogous borates (e.g., B3, B5 in Ref. ) demonstrate that steric and electronic modifications significantly impact catalytic activity. For example, borates with linear alkyl chains enhance ethylene polymerization rates, whereas bulky groups like cyclohexyl reduce activity but improve thermal stability .

Steric vs. Electronic Effects

Methyl dicyclohexylborinate’s reactivity is sterically dominated, whereas electron-withdrawing groups in other borates (e.g., aryl substituents) alter Lewis acidity. This dichotomy underscores the importance of substituent choice in tailoring borate reactivity for specific applications .

Future Directions and Challenges

Expanding Monomer Libraries

Future research should explore hybrid borinates combining cyclohexyl groups with smaller alkyl or aryl substituents to balance steric and electronic effects. Such compounds could enable controlled polymerization while retaining thermal stability.

Advanced Characterization

Detailed NMR and X-ray crystallographic studies of methyl dicyclohexylborinate and its derivatives are needed to elucidate bond geometries and electronic distributions. These data would inform mechanistic models of boron-nitrogen heterocycle formation.

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